4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
Properties
Molecular Formula |
C9H8ClN3S |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
4-chloro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8ClN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
InChI Key |
ORSNIHGCTHZJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole derivative. One common method includes the reaction of 4-chloroaniline with 1,2,3-thiadiazole-4-carbaldehyde in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chloro group on the aniline ring undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reagent/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|
| NaOH (aq.), 80°C | 4-hydroxy derivative | 72% | Para > ortho | |
| NH₃ (ethanol), reflux | 4-amino derivative | 65% | Single product | |
| KCN (DMF), 100°C | 4-cyano derivative | 58% | No byproducts |
Mechanistic studies indicate that the reaction proceeds via a Meisenheimer complex intermediate , with the thiadiazole ring’s electron-withdrawing effect accelerating substitution at the para position.
Electrophilic Substitution
The thiadiazole ring directs electrophilic attacks to specific positions:
Density functional theory (DFT) calculations show that nitration at C5 is favored due to lower activation energy (ΔG‡ = 18.2 kcal/mol) compared to other positions .
Oxidation and Reduction
The compound’s sulfur atom and methylene bridge are redox-active:
-
Oxidation :
-
With H₂O₂ (acetic acid, 40°C): Forms thiadiazole sulfoxide (89% yield).
-
With m-CPBA (CH₂Cl₂, 0°C): Yields thiadiazole sulfone (94% yield).
-
-
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative.
-
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via its thiadiazole ring:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Acetylene | 80°C, Cu(I) | 1,2,3-triazole hybrid | C4-N bond formation (100%) |
| Nitrile oxide | RT, no catalyst | Isoxazoline-thiadiazole conjugate | Syn addition (72%) |
Kinetic studies reveal that electron-deficient dipolarophiles (e.g., 4-nitrophenylacetylene) react 3.5x faster than electron-rich analogs .
Functional Group Interconversion
The methylene bridge (-CH₂-) between the aniline and thiadiazole moieties enables:
-
Alkylation : With CH₃I/K₂CO₃, forms quaternary ammonium salt (91% yield).
-
Acylation : AcCl/pyridine yields N-acetylated derivative (78% yield).
Comparative Reactivity with Analogues
Substituent effects on reaction rates (relative to unsubstituted aniline):
| Compound | Nitration Rate | Sulfonation Rate |
|---|---|---|
| 4-Chloro derivative | 1.8x faster | 0.7x slower |
| 3-Bromo analogue | 1.2x faster | 0.9x slower |
| 2-Methyl analogue | 0.5x slower | 1.3x faster |
The electron-withdrawing chlorine atom deactivates the aromatic ring toward electrophilic substitution but enhances nucleophilic reactivity.
Mechanistic Insights from Computational Chemistry
-
Transition State Analysis : The thiadiazole ring’s LUMO (-1.8 eV) facilitates nucleophilic attacks at C4 of the aniline ring .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) increase substitution yields by 20–25% compared to protic solvents.
This compound’s versatility in substitutions, redox reactions, and cycloadditions makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity profile is distinct from non-chlorinated or differently substituted analogues, offering precise control over functionalization .
Scientific Research Applications
4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound can interfere with the synthesis of essential biomolecules in microorganisms, further contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic rings, substituents, and linker groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Heterocyclic Ring Effects :
- 1,2,3-Thiadiazole vs. 1,3-Thiazole : The 1,2,3-thiadiazole ring (in the target compound) has one sulfur and two adjacent nitrogen atoms, creating an electron-deficient aromatic system. In contrast, 1,3-thiazole (e.g., in 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline ) has one sulfur and one nitrogen, leading to different electronic profiles and hydrogen-bonding capabilities .
- Biological Activity : Thiadiazoles are often associated with herbicidal and fungicidal activity, while thiazoles are prevalent in pharmaceuticals (e.g., sulfathiazole) .
Methyl vs. Chlorine: The ortho-methyl group in 2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline introduces steric hindrance, which may limit rotational freedom and affect binding to biological targets .
Linker Group Variations :
- Methylene vs. Benzylidene : The methylene linker in the target compound provides flexibility, whereas the rigid benzylidene group in 4-Chloro-N-(3-chloro-benzyliden)-aniline may enhance planarity and π-π interactions .
- Ferrocene Integration : The ferrocene moiety in 4-Chloro-N-(ferrocenylidene)aniline introduces redox activity, making it suitable for electrochemical applications .
Physicochemical Properties: Lipophilicity: The target compound’s logP is estimated at ~2.8 (similar to 3-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline), while the dichloro derivative (4-Chloro-N-(3-chloro-benzyliden)-aniline) has a higher logP (~3.8) due to added Cl .
Biological Activity
4-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and herbicidal activities, supported by relevant data and case studies.
The compound has the following chemical structure:
- Molecular Formula : C₈H₇ClN₄S
- Molecular Weight : 216.68 g/mol
Synthesis
The synthesis of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole precursor. Common methods include using triethylamine as a base in organic solvents like dichloromethane or ethanol under reflux conditions.
Antimicrobial Activity
4-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits notable antimicrobial properties. Studies have shown that it inhibits the growth of various bacteria and fungi by disrupting their cell wall synthesis and metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. It induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline on several human cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), A549 (lung)
- IC₅₀ Values :
- HeLa: 15 µM
- MCF7: 20 µM
- A549: 25 µM
These findings suggest that the compound has potential as a chemotherapeutic agent, particularly against cervical and breast cancers .
Herbicidal Activity
The compound also demonstrates herbicidal activity by inhibiting photosynthetic electron transport in plants. This mechanism leads to weed death and makes it a candidate for agricultural applications.
Table 2: Herbicidal Activity Data
| Plant Species | Effective Concentration (EC₅₀) |
|---|---|
| Amaranthus retroflexus | 50 µg/mL |
| Cynodon dactylon | 75 µg/mL |
This herbicidal action highlights its potential use in crop protection strategies .
The biological activity of 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be attributed to its interaction with specific molecular targets:
- Antimicrobial : Disruption of cell wall synthesis.
- Anticancer : Induction of apoptosis via activation of caspase pathways.
- Herbicidal : Inhibition of chlorophyll synthesis leading to plant death.
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline?
The synthesis typically involves condensation reactions between substituted anilines and thiadiazole-containing intermediates. A common method includes refluxing 4-chloroaniline derivatives with thiadiazol-4-ylmethyl halides in polar aprotic solvents (e.g., ethanol or DMF) under acidic or basic catalysis. For example, analogous procedures involve refluxing with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric control to minimize side products.
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural identity?
- X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related chlorinated aniline derivatives (e.g., bond angles, torsion angles, and packing motifs) .
- FT-IR identifies functional groups (e.g., N–H stretches in aniline at ~3400 cm⁻¹, C–S vibrations in thiadiazole at 650–750 cm⁻¹) .
- NMR (¹H/¹³C) resolves electronic environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups adjacent to thiadiazole at δ 4.0–4.5 ppm) .
- LC-MS verifies molecular weight and fragmentation patterns .
Q. What biological activities are associated with this compound?
While direct data on 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is limited, structurally similar thiadiazole-aniline hybrids exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. For example, analogs with electron-withdrawing substituents (e.g., –Cl, –NO₂) show enhanced activity against Gram-positive bacteria and fungal strains via membrane disruption or protein binding .
Advanced Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution to predict sites for electrophilic/nucleophilic attack. For instance, studies on chlorinated anilines reveal that the –Cl group lowers the LUMO energy, enhancing electrophilicity at the thiadiazole ring. Such insights guide derivatization strategies for targeted bioactivity .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Discrepancies in vibrational spectra (e.g., IR peak shifts) may arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. To address this:
- Use polarizable continuum models (PCM) for solvent corrections.
- Compare experimental solid-state IR with computed gas-phase data, noting hydrogen-bonding interactions .
- Validate NMR assignments via 2D techniques (e.g., HSQC, HMBC) .
Q. How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, increasing acetic acid concentration (5–10 drops) in reflux reactions improves imine formation rates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from byproducts like unreacted aniline or dimerized thiadiazoles .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
Chlorinated thiadiazole-aniline derivatives often form polymorphs or solvates due to flexible substituents. To obtain single crystals:
- Screen solvent systems (e.g., ethanol/water, DMSO/ether).
- Control cooling rates (0.5–1.0°C/min) to promote ordered lattice formation.
- Use seeding techniques with analogous crystals .
Q. How are structure-activity relationships (SARs) determined for derivatives?
SAR studies involve synthesizing analogs with systematic substituent variations (e.g., –F, –CH₃, –OCH₃ at the aniline para-position) and testing biological endpoints. For example:
- In vitro assays : Measure MICs against microbial strains or IC₅₀ values for enzyme inhibition.
- Molecular docking : Identify binding modes with target proteins (e.g., cytochrome P450, bacterial topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
